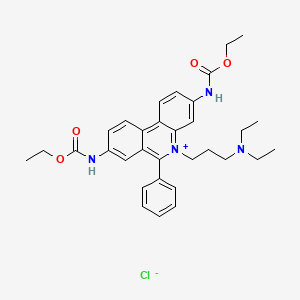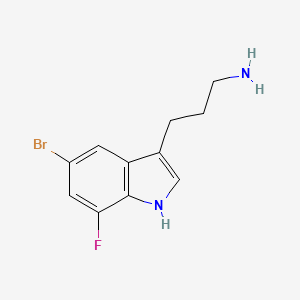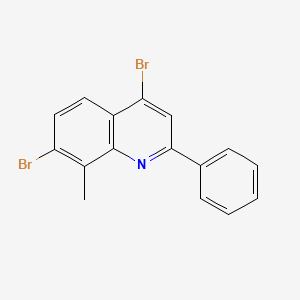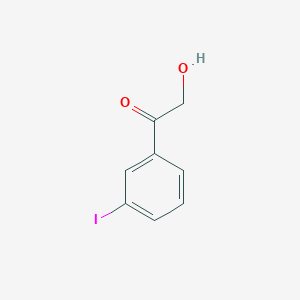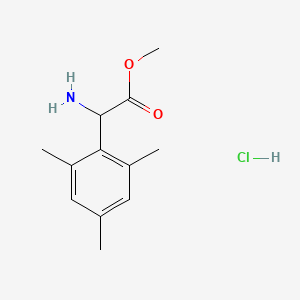
Methyl 2-Amino-2-mesitylacetate Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-Amino-2-mesitylacetate Hydrochloride: is an organic compound with significant applications in various fields of scientific research. It is a derivative of mesitylene, a hydrocarbon with three methyl groups attached to a benzene ring, and is known for its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-mesitylacetate Hydrochloride typically involves the esterification of the corresponding amino acid with methanol using trimethylchlorosilane. This method is known for its convenience, mild conditions, and good to excellent yields .
Industrial Production Methods: Industrial production of this compound may involve the combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis reactions to obtain the desired product . This process is advantageous due to its cost-effectiveness, high product purity, and suitability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-Amino-2-mesitylacetate Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reagents: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Applications De Recherche Scientifique
Chemistry: Methyl 2-Amino-2-mesitylacetate Hydrochloride is used as a building block in organic synthesis, particularly in the preparation of various heterocyclic compounds .
Biology: In biological research, this compound is used as a specific substrate in studies on amino acid transport systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which Methyl 2-Amino-2-mesitylacetate Hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
- Methyl 2-Amino-2-phenylacetate Hydrochloride
- Methyl 2-Amino-2-methylpropanoate Hydrochloride
Uniqueness: Methyl 2-Amino-2-mesitylacetate Hydrochloride is unique due to its mesityl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research
Propriétés
Formule moléculaire |
C12H18ClNO2 |
|---|---|
Poids moléculaire |
243.73 g/mol |
Nom IUPAC |
methyl 2-amino-2-(2,4,6-trimethylphenyl)acetate;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-7-5-8(2)10(9(3)6-7)11(13)12(14)15-4;/h5-6,11H,13H2,1-4H3;1H |
Clé InChI |
RPVQEQHCTDGKEP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)C(C(=O)OC)N)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




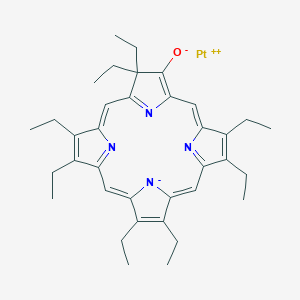

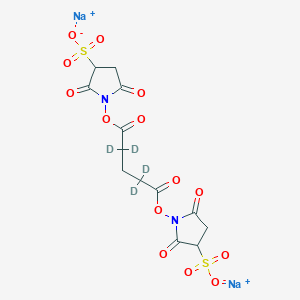
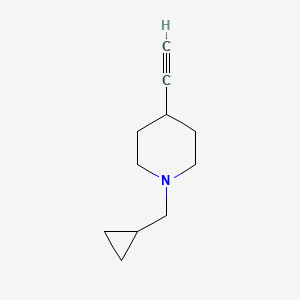
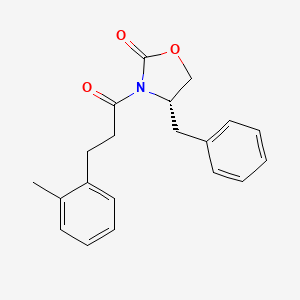
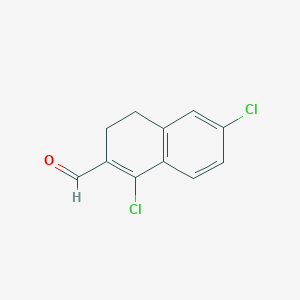
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13720175.png)
